2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.75. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
One significant application of the chemical class that includes 2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its potential in the development of radioligands for positron emission tomography (PET) imaging. For instance, a study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlights the importance of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands. This series, which shares a structural motif with this compound, demonstrates the utility of such compounds in medical imaging to study brain inflammation, neurodegeneration, and tumor proliferation (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Another research avenue explores the synthesis of enaminones as building blocks for substituted pyrazoles, leading to compounds with notable antitumor and antimicrobial activities. This work, related to compounds within the same chemical family, underscores the potential of utilizing this compound for developing novel therapeutic agents (Riyadh, 2011).
Antiasthma Agents
The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents demonstrates another application, showing the compound's relevance in synthesizing mediator release inhibitors for asthma treatment. This highlights the compound's utility in pharmaceutical research aimed at developing new treatments for respiratory conditions (Medwid et al., 1990).
Anticancer Activity
Research into the crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidin derivatives shows moderate anticancer activity. Such studies provide a basis for investigating this compound and similar compounds for their potential in cancer therapy (Lu Jiu-fu et al., 2015).
Mechanism of Action
Target of Action
The compound “2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
Pyrazolo[1,5-a]pyrimidines are often involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been used in various chemosynthetic methodologies .
Result of Action
Similar compounds have shown significant effects on rat brain concentration response curves .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c1-10-6-14-17-8-12(9-20(14)19-10)18-15(21)7-11-4-2-3-5-13(11)16/h2-6,8-9H,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXVMDSHUWSNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.